N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is a synthetic compound that has recently gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as BAY 73-6691, and it belongs to the class of compounds known as soluble guanylate cyclase (sGC) stimulators. The sGC stimulators are a promising class of compounds that have shown potential in the treatment of various cardiovascular and pulmonary diseases.
Mecanismo De Acción
N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide works by stimulating sGC, which is an enzyme that catalyzes the production of cGMP from guanosine triphosphate (GTP). The increase in cGMP levels leads to the activation of protein kinase G (PKG) and the subsequent relaxation of smooth muscle cells. This results in vasodilation and increased blood flow, which can be beneficial in the treatment of cardiovascular and pulmonary diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide include vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects are mediated by the increase in cGMP levels, which leads to the activation of PKG. In addition, N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been shown to improve exercise capacity and reduce symptoms in patients with pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is its selectivity for sGC. This makes it a useful tool for studying the role of sGC in various biological processes. However, one limitation of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, the high cost of synthesis and limited availability of the compound can also be a limitation.
Direcciones Futuras
There are several future directions for the study of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide. One area of research is the development of more potent and selective sGC stimulators. Another area of research is the investigation of the potential use of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide in the treatment of other diseases, such as renal disease and cancer. In addition, the use of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide in combination with other therapies is also an area of interest. Overall, the continued study of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has the potential to lead to the development of new and effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide involves a multistep process that begins with the synthesis of 3-ethynylaniline. The 3-ethynylaniline is then reacted with 2,4,5-trimethylfuran-3-carboxylic acid to form the desired product. The synthesis of N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide has been extensively studied for its potential use in the treatment of various cardiovascular and pulmonary diseases. It has been shown to stimulate sGC, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. The increase in cGMP levels results in vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. These effects make N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide a promising therapeutic agent for the treatment of diseases such as pulmonary hypertension, heart failure, and sickle cell disease.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-5-13-7-6-8-14(9-13)17-16(18)15-10(2)11(3)19-12(15)4/h1,6-9H,2-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJNRCZFGCIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC(=C2)C#C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethynylphenyl)-2,4,5-trimethylfuran-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.